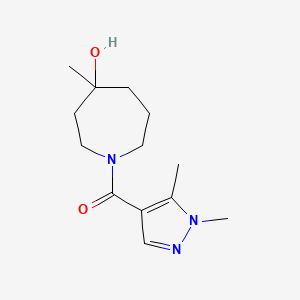
2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide, also known as BTD, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BTD belongs to the class of benzothiadiazinone derivatives, which have been shown to possess various biological activities.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide is not fully understood. However, it has been suggested that 2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide may inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. 2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide has been shown to have minimal toxicity in normal cells, indicating its potential as a safe therapeutic agent. In addition, 2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide has been shown to possess antioxidant activity, which may contribute to its anti-inflammatory and antitumor effects.
Advantages and Limitations for Lab Experiments
One advantage of 2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide is its synthetic nature, which allows for easy production and modification of the compound. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may hinder its clinical development.
Future Directions
For 2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide research include further investigation of its mechanism of action and optimization of its pharmacological properties. In addition, studies on its potential as a therapeutic agent in other diseases, such as viral infections and autoimmune disorders, may also be explored.
Synthesis Methods
The synthesis of 2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide involves the reaction of 2-aminobenzothiazole with propargyl bromide and acetic anhydride. The product is then purified through recrystallization. This method has been optimized to produce high yields of 2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide with good purity.
Scientific Research Applications
2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide has been studied for its potential as a therapeutic agent in various diseases. It has been shown to possess antitumor, anti-inflammatory, and antiviral activities. 2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting their growth. It has also been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, 2-(1,1-dioxo-1lambda6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide has been tested against the hepatitis C virus and has shown inhibitory activity.
properties
IUPAC Name |
2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-4-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-2-7-13-12(16)8-15-9-14-19(17,18)11-6-4-3-5-10(11)15/h1,3-6,9H,7-8H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESRJAIDMUPFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CN1C=NS(=O)(=O)C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6644846.png)
![2-[(3-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6644850.png)
![3-[(3-Chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644858.png)
![2-chloro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)aniline](/img/structure/B6644861.png)
![2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6644873.png)

![2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644888.png)
![5-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol](/img/structure/B6644895.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6644903.png)


![3-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6644938.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B6644941.png)